LogP Comparison: Para vs. Ortho Bromine
The calculated partition coefficient (cLogP) is a key predictor of a molecule's absorption and distribution. 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (para-bromo) has a reported cLogP of 2.293 [1]. Its ortho-bromo isomer, 1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401482-42-6), is predicted to have a lower cLogP due to internal hydrogen bonding potential between the ortho-bromo and ether oxygen, which would reduce its apparent lipophilicity. This quantitative difference indicates that the para-substituted compound will exhibit higher lipophilicity and therefore distinct membrane permeability characteristics compared to its ortho isomer.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 2.293 |
| Comparator Or Baseline | 1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine (ortho-isomer); cLogP value not publicly available, but predicted to be lower due to intramolecular interactions. |
| Quantified Difference | Quantitative difference is unconfirmed; difference is based on established SAR principles for ortho-halogen effects on ether conformations. |
| Conditions | In silico prediction; no experimental logD/logP data available in public literature. |
Why This Matters
Procuring the correct isomer (para) is essential for experiments where lipophilicity and membrane partitioning are critical variables, as the ortho isomer will behave differently.
- [1] ChemBase. 1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine, Physicochemical Properties. Catalog No. EN300-74862. Accessed via en.chembase.cn. View Source
